molecular formula C13H16N2O2 B065432 1-Boc-5-Aminoindole CAS No. 166104-20-7

1-Boc-5-Aminoindole

Cat. No. B065432
M. Wt: 232.28 g/mol
InChI Key: KYCVRKPFNLCHLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-5-Aminoindole involves several key steps, including protection of the amino group, cyclization to form the indole core, and subsequent functionalization. Techniques such as Ruthenium-catalyzed synthesis and Rh(III)-catalyzed synthesis have been explored for efficient production of 1-aminoindole derivatives and related compounds (Ferrini et al., 2015); (Liang et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Boc-5-Aminoindole is characterized by the presence of the Boc (tert-butoxycarbonyl) group protecting the amino function at the 5-position of the indole ring. This structural feature is crucial for its reactivity and stability, allowing for selective chemical transformations. The importance of molecular structure to its function and reactivity has been highlighted through computational and experimental methodologies across various studies.

Chemical Reactions and Properties

1-Boc-5-Aminoindole participates in a wide range of chemical reactions, including cycloadditions, substitutions, and transformations into complex molecules. Its reactivity is significantly influenced by the protective Boc group, which enables selective modifications at other sites of the molecule. The compound serves as a versatile building block for synthesizing biologically active compounds, including peptidomimetics and heterocycles (Marques & Burke, 2016).

Scientific Research Applications

Printable Electrochemical Immunosensors

  • Scientific Field: Biosensors and Bioelectronics .
  • Summary of Application: Poly-5-aminoindole (PIn-5-NH 2) nanoparticles (NPs), synthesized from 1-Boc-5-Aminoindole, are used in printable multiplexed electrochemical biosensors with ultra-high sensitivity .
  • Methods of Application: The synthesis of PIn-5-NH 2 NPs is based on a self-templated method. The In-5-NH 2 monomer with amphiphilic structures can form micelles by self-assembly in an aqueous solution. The diameter of PIn-5-NH 2 NPs could be controlled by adjusting the synthesis conditions, such as monomer concentration, oxidant/monomer ratio, and reaction time .
  • Results or Outcomes: The PIn-5-NH 2 NPs possess distinct features, including good conductivity, large surface area, and abundant –NH 2 functional groups for covalent binding of the antibody. The printed multiplexed electrochemical immunosensors on the basis of the aqueous suspension of PIn-5-NH 2 NPs linked with antibodies can simultaneously detect multiple cancer markers, and exhibit high sensitivity and good selectivity .

Bifunctional Co–N-C Electrocatalysts

  • Scientific Field: Electrochemistry .
  • Summary of Application: Poly-5-aminoindole, derived from 1-Boc-5-Aminoindole, is used along with graphene-like materials to form bifunctional Co–N-C electrocatalysts for oxygen reduction and hydrogen evolution .
  • Methods of Application: The synthesis of Co–N-C electrocatalysts involves using 5-aminoindole with ammonium persulfate instead of pre-prepared polymer. The type of graphene-like precursor affects the composition of catalysts and the ratio of active sites .

Safety And Hazards

1-Boc-5-Aminoindole is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation . It is also very toxic to aquatic life . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

tert-butyl 5-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVRKPFNLCHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469138
Record name 1-Boc-5-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-Aminoindole

CAS RN

166104-20-7
Record name 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166104-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-5-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoindole, N1-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Huang, G Wei, X Sun, Y Jiang, Z Huang… - European Journal of …, 2018 - Elsevier
Therapeutic effects of photodynamic therapy (PDT) are limited by the selectivity of photosensitizer (PS). Herein, a novel tumor-targeted drug-PS conjugate (Gan-ZnPc) which integrated …
Number of citations: 40 www.sciencedirect.com

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